

Application Notes: Utilizing Nystatin for the Selection of Resistant Yeast Strains

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Compound of Interest

Compound Name: Nystatin

Cat. No.: B10754188

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Introduction

Nystatin is a polyene antifungal antibiotic produced by *Streptomyces noursei*. Its primary mechanism of action involves binding to ergosterol, a major sterol component of the fungal cell membrane.^{[1][2]} This binding alters the membrane's permeability, leading to the leakage of essential intracellular components and ultimately, cell death.^[1] This specific affinity for ergosterol makes **Nystatin** a valuable tool for researchers working with yeast. Beyond its use in preventing fungal contamination in cell culture, **Nystatin** serves as an effective selective agent for isolating yeast strains that have developed resistance.

The development of **Nystatin** resistance in yeast, such as *Saccharomyces cerevisiae* and *Candida* species, is typically associated with genetic mutations that alter the sterol composition of the cell membrane.^{[3][4]} These mutations often occur in the ergosterol biosynthesis pathway.^[5] Strains with reduced or modified ergosterol content exhibit decreased binding of **Nystatin**, allowing them to survive and proliferate in its presence. Researchers can leverage this principle to select for spontaneous or induced mutants with altered membrane characteristics. The selection process can be performed in a single step or progressively, using increasing concentrations of the antibiotic to isolate highly resistant strains.^[6]

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of **Nystatin**, preparing selection plates, and executing single-step and multi-step selection strategies to isolate resistant yeast strains.

Data Presentation

Quantitative data is essential for designing effective selection experiments. The following tables summarize key parameters for working with **Nystatin**.

Table 1: Minimum Inhibitory Concentrations (MIC) of **Nystatin** for Various Yeast Species

This table provides a reference for the susceptibility of different yeast species to **Nystatin**, based on the broth microdilution method.[\[7\]](#)

Yeast Species	Number of Strains Tested	MIC Range (µg/mL)	MIC Range (IU/mL)	Incubation Time
Candida albicans	Multiple clinical & control	0.625 - 1.25	3.7 - 7.4	24-48 hours [7]
Candida glabrata	Multiple clinical & control	0.625 - 1.25	3.7 - 7.4	24-48 hours [7]
Candida tropicalis	Multiple clinical & control	0.625 - 1.25	3.7 - 7.4	24-48 hours [7]
Candida parapsilosis	Multiple clinical & control	0.625 - 1.25	3.7 - 7.4	24-48 hours [7]
Candida krusei	Control strains	1.25	7.4	24-48 hours [7]
Geotrichum candidum	1 clinical strain	1.25	7.4	48 hours [7]
Trichosporon mucoides	2 clinical strains	1.25	7.4	48 hours [7]
Sensitive Fungi (General)	Not specified	1.56 - 6.25	Not specified	Not specified [2]

Table 2: Recommended **Nystatin** Concentrations for Yeast Selection & Culture

Application	Recommended Concentration (per mL of medium)	Notes
Initial selection of resistant mutants	10 - 60 units	Effective for isolating first-step stable mutants of <i>S. cerevisiae</i> . [6]
Selection of highly resistant mutants	Up to 800 units	Used in second-step selections from first-step resistant mutants. [6]
General fungal control in nutrient agar	50 - 100 units	Prevents fungal growth when isolating bacteria. [8]
General fungal control in cell culture	50 mg/L (approx. 250 units/mL)	Recommended concentration for general use in cell culture applications. [1] [2]

Table 3: Preparation and Storage of **Nystatin** Stock Solutions

Parameter	Recommendation	Details
Solvents	Dimethyl sulfoxide (DMSO)[2] [9], Dimethylformamide (DMF) [2], Methanol[2]	Nystatin is very slightly soluble in water but freely soluble in DMSO and DMF.[1][2] For use in agar, a DMSO stock is common.
Stock Concentration	5 - 25 mg/mL in DMSO	A 25 mg/mL stock is prepared by dissolving ~2.5 mg of Nystatin in 100 µL of 100% DMSO.[9]
Storage	Aliquot and store at -20°C for up to 4 months.[1]	The powder should be stored at +4°C, protected from light, heat, and air.[1]
Stability	Aqueous suspensions are stable at 37°C for up to 3 days. [1][2]	Heat, light, and oxygen accelerate decomposition. Do not autoclave Nystatin solutions.[2]

Visualizations: Pathways and Workflows

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Experimental Protocols

Protocol 1: Preparation of **Nystatin** Stock Solution

This protocol details the preparation of a **Nystatin** stock solution for addition to culture media.

- Materials:

- **Nystatin** powder (CAS #: 1400-61-9)[1]
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Procedure:
 - Warning: **Nystatin** is light-sensitive. Perform these steps with minimal exposure to direct light. Wrap containers in aluminum foil.[9]
 - In a sterile, light-protected tube, weigh out the desired amount of **Nystatin** powder (e.g., 2.5 mg).
 - Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for 25 mg/mL, add 100 µL DMSO to 2.5 mg **Nystatin**).[9]
 - Vortex vigorously for approximately 30-60 seconds until the powder is fully dissolved. The solution should be clear and yellow.[2][9]
 - Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for up to 4 months.[1]

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of **Nystatin** via Broth Microdilution

This protocol is adapted from the EUCAST methodology to determine the lowest concentration of **Nystatin** that inhibits visible yeast growth.[7]

- Materials:
 - Yeast strain of interest
 - RPMI 1640 medium with L-glutamine, buffered with MOPS to pH 7.0[7]

- 2% Glucose solution, sterile
- **Nystatin** stock solution (from Protocol 1)
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader (optional, for quantitative reading)
- Incubator (36°C)
- Procedure:
 - Prepare Media: Supplement RPMI 1640 medium with glucose to a final concentration of 2%.^[7]
 - Prepare Inoculum:
 - Culture the yeast strain on a suitable agar plate.
 - Prepare a cell suspension in sterile saline or RPMI medium, adjusting the turbidity to a 0.5 McFarland standard.
 - Dilute this suspension in the RPMI-glucose medium to achieve a final concentration of $0.5 - 2.5 \times 10^5$ CFU/mL in the microplate wells.^[7]
 - Prepare **Nystatin** Dilutions:
 - In the 96-well plate, perform a 2-fold serial dilution of **Nystatin**.
 - Add 100 µL of RPMI-glucose medium to wells 2 through 11.
 - Add 200 µL of the starting **Nystatin** working solution to well 1.
 - Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
 - Well 11 serves as the growth control (no **Nystatin**). Well 12 serves as a sterility control (medium only, no inoculum).

- Inoculate Plate: Add 100 µL of the prepared yeast inoculum to wells 1 through 11. This will halve the **Nystatin** concentration in each well, achieving the final test concentrations.
- Incubation: Incubate the plate at 36°C for 24 to 48 hours.[\[7\]](#)
- Reading the MIC:
 - The MIC is the lowest **Nystatin** concentration that causes a complete inhibition of visible growth (clear well) compared to the growth control (turbid well).[\[7\]](#)
 - Results can also be read spectrophotometrically at 450 nm. The MIC is defined as the concentration that produces a significant reduction (e.g., ≥90%) in turbidity compared to the control.[\[7\]](#)[\[10\]](#)

Protocol 3: Selection of **Nystatin**-Resistant Yeast Mutants

This protocol describes the method for isolating spontaneous yeast mutants resistant to **Nystatin** using solid media.

- Materials:
 - Wild-type yeast strain
 - Rich solid medium (e.g., YPD Agar or **Nystatin** Assay Agar)[\[11\]](#)[\[12\]](#)
 - **Nystatin** stock solution (from Protocol 1)
 - Sterile petri dishes
 - Incubator (25-30°C)
- Procedure:
 - Prepare Selection Plates:
 - Prepare the desired agar medium and sterilize by autoclaving.[\[11\]](#)

- Cool the medium in a water bath to 45-50°C. Holding the medium at too high a temperature will degrade the **Nystatin**.[\[8\]](#)
- Add the required volume of **Nystatin** stock solution to the molten agar to achieve the desired final concentration (e.g., 10, 15, or 60 units/mL for a first-step selection).[\[6\]](#) Mix thoroughly by swirling to ensure even distribution.
- Pour the plates and allow them to solidify completely. Use freshly prepared plates for best results.[\[11\]](#)[\[12\]](#)
- Prepare Yeast Culture:
 - Inoculate the wild-type yeast strain into liquid broth and grow to a high density (late log or stationary phase) to maximize the number of cells screened.
- Plating:
 - Spread a high concentration of cells (e.g., 10^7 to 10^8 cells) onto each **Nystatin** selection plate. Also, plate a dilution series onto non-selective plates to calculate the survival frequency.
- Incubation: Incubate the plates at 25-30°C for 3-7 days. Resistant colonies will appear against a background of no growth.[\[13\]](#)
- Isolate and Purify:
 - Pick individual, well-isolated colonies from the selection plates.
 - Purify the isolates by re-streaking them onto a fresh **Nystatin** selection plate to confirm their resistance.
- (Optional) Multi-Step Selection: To obtain highly resistant mutants, take a confirmed resistant colony from a low-concentration plate and repeat the selection process on plates with a significantly higher **Nystatin** concentration (e.g., 800 units/mL).[\[6\]](#)
- Verification and Storage: Confirm the resistance level of the final isolates by performing an MIC assay (Protocol 2). Store the confirmed resistant strains as glycerol stocks at -80°C for long-term use.

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